molecular formula C19H18F6O3 B1667617 Arteflene CAS No. 123407-36-3

Arteflene

Número de catálogo: B1667617
Número CAS: 123407-36-3
Peso molecular: 408.3 g/mol
Clave InChI: LRTRTVPZZJAADL-DAHZFVMQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Arteflene se sintetiza a través de una serie de reacciones químicas que comienzan con la yingzhaosu A. La ruta sintética implica la formación de un sistema de anillo de 2,3-dioxabiciclo[3.3.1]nonano, que es una característica estructural clave de this compound . La producción industrial de this compound implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores específicos para facilitar las reacciones .

Aplicaciones Científicas De Investigación

Antimalarial Activity

Arteflene has been primarily studied for its effectiveness against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In clinical trials, this compound was compared to mefloquine, another antimalarial drug. A notable study conducted in Gabon indicated that this compound did not significantly outperform mefloquine in terms of curing uncomplicated malaria. The trial revealed that this compound was less effective, with a cure rate of only 5% compared to 100% for mefloquine at day 28 post-treatment . High-grade resistance to this compound was observed in a significant portion of participants, raising concerns about its viability as a monotherapy .

Pharmacokinetics and Dynamics

This compound exhibits a moderate elimination half-life and rapid absorption following oral administration. In a study involving healthy volunteers infected with P. falciparum, this compound demonstrated a favorable pharmacokinetic profile with peak plasma concentrations occurring approximately 3.5 hours post-dose. The parasite reduction ratio (PRR) was also assessed, indicating effective antimalarial activity within 48 hours .

Comparative Efficacy

In comparison with other antimalarials like artemisinin and its derivatives, this compound has shown varying degrees of efficacy. While it possesses similar structural characteristics to artemisinin, its clinical performance has raised questions about its long-term use as a standalone treatment .

Case Studies

Several case studies highlight the challenges and outcomes associated with this compound treatment:

  • Gabon Study : In this phase 3 trial involving children with uncomplicated malaria, this compound's single-dose treatment resulted in low cure rates and significant resistance issues. This case emphasized the need for combination therapies rather than monotherapy with this compound .
  • Volunteer Infection Studies : Research involving volunteer infections has provided insights into the pharmacodynamics of this compound. Participants showed varying responses to treatment, with some experiencing recrudescence after initial clearance of parasites .

Actividad Biológica

Arteflene, also known as Ro 42-1611, is a synthetic endoperoxide compound derived from the natural product yingzhaosu A, which is isolated from the plant Artabotrys uncinatus. It has been primarily researched for its antimalarial properties, demonstrating significant biological activity against Plasmodium falciparum, the causative agent of malaria. This article delves into the biological activity of this compound, including its pharmacodynamics, efficacy in clinical studies, and potential mechanisms of action.

This compound is characterized by its unique endoperoxide structure, which contributes to its antimalarial activity. The compound operates through the generation of reactive oxygen species (ROS) upon activation within the parasite. This oxidative stress disrupts essential cellular processes in Plasmodium species, leading to parasite death.

Chemical Structure

  • Molecular Formula : C₁₉H₂₃O₅
  • Molecular Weight : 335.38 g/mol

Antimalarial Efficacy

This compound has been evaluated in various studies for its effectiveness against malaria:

  • In Vitro Studies :
    • This compound demonstrated potent activity against drug-resistant strains of Plasmodium falciparum, showing no cross-resistance with existing antimalarials .
    • It inhibited parasite growth in culture at concentrations significantly lower than those required for traditional treatments .
  • Animal Studies :
    • Pharmacokinetic studies indicated that this compound's bioavailability was significantly higher via parenteral administration compared to oral routes, with a 4-5 fold increase in activity observed in mouse models .
  • Clinical Trials :
    • In a phase 3 trial comparing this compound with mefloquine for treating uncomplicated P. falciparum malaria in children, this compound showed lower cure rates (only 1 out of 20 patients cured) compared to mefloquine (21 out of 21 patients cured) after 28 days . High-grade resistance was noted in a significant portion of patients receiving this compound.

Safety and Toxicology

This compound has been found to have low acute toxicity in animal studies. In a tolerance study involving rats, doses up to 400 mg/kg/day were well tolerated without significant adverse effects . Additionally, this compound tested negative in mutagenicity assays, indicating a favorable safety profile for further development.

Comparative Efficacy Table

Study Type This compound Efficacy Comparison Drug Outcome
In VitroHighly effective against resistant strainsNoneSignificant inhibition of parasite growth
Animal Model4-5 fold higher efficacy parenterallyNoneEnhanced bioavailability
Clinical TrialLow cure rate (5%)MefloquineHigh cure rate (100%)

Case Study 1: Clinical Trial in Gabon

In a randomized trial involving children with uncomplicated malaria, this compound was administered at a dose of 25 mg/kg orally. Results indicated that this compound had a significantly lower efficacy compared to mefloquine, with high resistance observed among treated patients .

Case Study 2: Pharmacokinetics Study

Research highlighted that this compound's pharmacokinetics were significantly improved when administered parenterally versus orally. This finding suggests that alternative delivery methods could enhance therapeutic outcomes .

Propiedades

IUPAC Name

(1S,4R,5R,8S)-4-[(Z)-2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F6O3/c1-10-15(26)8-13-9-16(10)27-28-17(13,2)6-5-11-3-4-12(18(20,21)22)7-14(11)19(23,24)25/h3-7,10,13,16H,8-9H2,1-2H3/b6-5-/t10-,13+,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTRTVPZZJAADL-DAHZFVMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(CC1=O)C(OO2)(C)C=CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2C[C@H](CC1=O)[C@](OO2)(C)/C=C\C3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318573
Record name Arteflene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123407-36-3
Record name Arteflene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123407-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arteflene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123407363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arteflene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARTEFLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PE5HV9NF0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arteflene
Reactant of Route 2
Arteflene
Reactant of Route 3
Arteflene
Reactant of Route 4
Reactant of Route 4
Arteflene
Reactant of Route 5
Reactant of Route 5
Arteflene
Reactant of Route 6
Reactant of Route 6
Arteflene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.